molecular formula C19H22N2O B7909637 (R)-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol

(R)-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol

Cat. No. B7909637
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-TUFGIGEDSA-N
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Description

(R)-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (R)-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol involves the synthesis of the starting material, (1R,2S,4R,5S)-5-vinylquinuclidin-2-ol, followed by the synthesis of the final product through a series of reactions.

Starting Materials
(R)-Quinoline-4-carbaldehyde, Vinyl magnesium bromide, Quinuclidin-3-ol, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Wate

Reaction
Step 1: Synthesis of (1R,2S,4R,5S)-5-vinylquinuclidin-2-ol, React vinyl magnesium bromide with (R)-Quinoline-4-carbaldehyde in anhydrous ethyl acetate to form (R)-Quinolin-4-yl(1-vinylquinuclidin-2-yl)methanol, Add quinuclidin-3-ol to the reaction mixture and heat under reflux in anhydrous ethyl acetate to form (1R,2S,4R,5S)-5-vinylquinuclidin-2-ol, Step 2: Synthesis of (R)-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol, Dissolve (1R,2S,4R,5S)-5-vinylquinuclidin-2-ol in methanol, Add sodium borohydride to the reaction mixture and stir for 2 hours at room temperature, Add hydrochloric acid dropwise to the reaction mixture to adjust the pH to 2, Extract the product with ethyl acetate, Wash the organic layer with water and sodium hydroxide solution, Dry the organic layer over anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure to obtain (R)-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol as a white solid

properties

IUPAC Name

(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-TUFGIGEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1CN2CC[C@@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Quinolin-4-yl((1R,2S,4R,5S)-5-vinylquinuclidin-2-yl)methanol

CAS RN

118-10-5
Record name Cinchonan-9-ol, (9S)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinchonine
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